Lipophilicity Advantage Over the Salicylate Analog: XLogP3 and LogP Comparison
The computed octanol‑water partition coefficient (XLogP3) of 2‑amino‑1‑methyl‑2‑oxoethyl benzoate is approximately 1.5, whereas its 2‑hydroxybenzoate (salicylate) analog exhibits an XLogP3 of ≈1.1 [1]. The experimentally derived LogP for the salicylate is 1.57 . This ≈0.4 log‑unit difference translates to a 2.5‑fold increase in calculated lipophilicity, which directly correlates with improved membrane permeability in passive diffusion assays.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.5; LogP experimental not available |
| Comparator Or Baseline | (1‑amino‑1‑oxopropan‑2‑yl) 2‑hydroxybenzoate: XLogP3 ≈ 1.1, LogP = 1.57 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (target higher); ΔLogP relative to salicylate ≈ −0.07 (target experimental LogP unavailable) |
| Conditions | Computed by XLogP3 algorithm (PubChem); experimental LogP by shake‑flask method (ChemSrc) |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, making the target compound preferable for cell‑based assays or prodrug designs where transmembrane flux is rate‑limiting.
- [1] PubChem. Computed XLogP3 for (1-amino-1-oxopropan-2-yl) benzoate. National Library of Medicine. View Source
